molecular formula C16H22N6O3S B11000575 [4-(methylsulfonyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

[4-(methylsulfonyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone

Cat. No.: B11000575
M. Wt: 378.5 g/mol
InChI Key: HEZWXLDLXUWRCM-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is 4-(methylsulfonyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone . It contains a piperazine ring, a tetrazole ring, and a phenyl group.
  • The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms. It is commonly found in pharmaceuticals due to its diverse biological activities.
  • The tetrazole ring is a five-membered heterocycle with four nitrogen atoms. It imparts unique properties to the compound.
  • The phenyl group contributes to the compound’s aromatic character.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. I can provide general strategies for constructing similar structures.
    • One approach could involve the condensation of an appropriate amine (such as piperazine) with a ketone (e.g., acetophenone) in the presence of a suitable reagent (e.g., acid catalyst).
    • Industrial production methods would likely involve optimization of reaction conditions, scalability, and purification processes.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: Oxidation of the methylsulfonyl group could yield a sulfoxide or sulfone.

        Reduction: Reduction of the carbonyl group could form the corresponding alcohol.

        Substitution: Substitution reactions at the phenyl ring could lead to diverse derivatives.

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate. Assess its pharmacokinetics, toxicity, and efficacy.

      Cancer Research: Explore its effects on cancer cell lines.

      Biological Studies: Investigate its interactions with cellular targets.

      Materials Science: Assess its use in materials, such as sensors or catalysts.

  • Mechanism of Action

  • Comparison with Similar Compounds

    • Unfortunately, without specific analogs, I cannot provide a direct comparison. its unique combination of functional groups makes it distinct.

    Remember that while I’ve provided general information, specific details about this exact compound may require further research

    Properties

    Molecular Formula

    C16H22N6O3S

    Molecular Weight

    378.5 g/mol

    IUPAC Name

    (4-methylsulfonylpiperazin-1-yl)-[4-(2-propan-2-yltetrazol-5-yl)phenyl]methanone

    InChI

    InChI=1S/C16H22N6O3S/c1-12(2)22-18-15(17-19-22)13-4-6-14(7-5-13)16(23)20-8-10-21(11-9-20)26(3,24)25/h4-7,12H,8-11H2,1-3H3

    InChI Key

    HEZWXLDLXUWRCM-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C

    Origin of Product

    United States

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